molecular formula C14H15NO B14686711 4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 33674-02-1

4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B14686711
CAS No.: 33674-02-1
M. Wt: 213.27 g/mol
InChI Key: HIVHHIVSVIQIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a benzofuran moiety fused to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.

    Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized by the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Coupling of Benzofuran and Tetrahydropyridine: The final step involves coupling the benzofuran moiety with the tetrahydropyridine ring through a series of reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or tetrahydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce fully saturated tetrahydropyridine analogs.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler analog that lacks the tetrahydropyridine ring but shares the benzofuran moiety.

    Tetrahydropyridine: A compound that lacks the benzofuran moiety but shares the tetrahydropyridine ring.

    1-Benzofuran-2-yl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.

Uniqueness

4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of the benzofuran and tetrahydropyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

33674-02-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H15NO/c1-15-8-6-11(7-9-15)14-10-12-4-2-3-5-13(12)16-14/h2-6,10H,7-9H2,1H3

InChI Key

HIVHHIVSVIQIDA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.